2,6-difluoro-N-(3-methylphenyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJNSSJUIBRIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,6 Difluoro N 3 Methylphenyl Benzamide
Optimization of Reaction Conditions for 2,6-Difluoro-N-(3-methylphenyl)benzamide Synthesis
Catalytic Approaches in Benzamide (B126) Synthesis
The synthesis of this compound, like many benzamides, can be achieved through various catalytic routes. A primary and industrially significant method involves the amidation of a 2,6-difluorobenzoyl derivative with 3-methylaniline. One common precursor is 2,6-difluorobenzoyl chloride. The reaction with 3-methylaniline proceeds via a nucleophilic acyl substitution mechanism. While this reaction can often proceed without a catalyst, particularly with a reactive acyl chloride, a non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct. nih.gov
Another key precursor is 2,6-difluorobenzamide (B103285) itself, which can be synthesized catalytically. An industrial method involves the hydrolysis of 2,6-difluorobenzonitrile (B137791) using an alkali, such as sodium hydroxide, as a catalyst in the presence of hydrogen peroxide. google.compatsnap.comchemicalbook.com This process is noted for its high yield (up to 99% purity) and mild reaction conditions. google.com The resulting 2,6-difluorobenzamide can then undergo a transamidation reaction with 3-methylaniline. Catalytic systems, for instance involving cesium fluoride (B91410) (CsF) and 4-dimethylaminopyridine (B28879) (DMAP), can facilitate this amide exchange. rsc.org
More advanced catalytic methods for amide bond formation include palladium-catalyzed aminocarbonylation. A system utilizing palladium(II) acetate (B1210297) (Pd(OAc)2) and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective for the aminocarbonylation of aryl iodides, which could be adapted for the synthesis of N-aryl benzamides. rsc.org In a hypothetical application to the target molecule, this would involve the reaction of an aryl iodide (like 1-iodo-2,6-difluorobenzene), carbon monoxide, and 3-methylaniline in the presence of the palladium catalyst.
The table below summarizes catalytic conditions for the synthesis of the precursor 2,6-difluorobenzamide.
| Precursor | Catalyst | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2,6-Difluorobenzonitrile | Sodium Hydroxide | Hydrogen Peroxide | 50 | 91.2 | chemicalbook.com |
| 2,6-Difluorobenzonitrile | Sodium Hydroxide | Hydrogen Peroxide | 20-50 | High | google.com |
| 2,6-Dichlorobenzonitrile | Potassium Fluoride, then NaOH | Dimethylformamide, H2O2 | 170-175, then 35-55 | - | patsnap.com |
Chemical Derivatization and Analog Synthesis from the this compound Core
The this compound scaffold serves as a valuable template for generating chemical analogs through various derivatization strategies. These modifications can be systematically applied to the difluorobenzamide ring, the methylphenyl ring, or the central amide linkage to explore structure-activity relationships.
The 2,6-difluoro substitution pattern on the benzamide ring is a critical structural motif in many biologically active compounds. The fluorine atoms significantly influence the molecule's conformation, often forcing the amide group out of the plane of the aromatic ring. mdpi.com This non-planar conformation can be crucial for binding to biological targets. mdpi.com
While modifications to this ring can be detrimental to activity, they are explored to fine-tune properties. mdpi.com Potential transformations, though challenging due to the electron-withdrawing nature of the fluorine atoms and the amide group, could include nucleophilic aromatic substitution (SNAr) to replace a fluorine atom, although this would require harsh conditions and highly activated nucleophiles. Electrophilic aromatic substitution would be highly disfavored. A more common strategy is to synthesize analogs with different substitution patterns on the benzoyl ring from the outset, such as replacing the fluorine atoms with other halogens or small alkyl groups to probe the steric and electronic requirements of the target.
The N-(3-methylphenyl) ring offers several sites for diversification. The methyl group itself is a handle for further chemical reactions. For example, it could undergo free-radical halogenation to introduce a benzylic halide, which can then be converted to a variety of other functional groups such as alcohols, ethers, or amines.
Furthermore, the aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the amide nitrogen (ortho, para-directing but deactivating) and the methyl group (ortho, para-directing and activating) will influence the position of new substituents. Potential reactions include nitration, halogenation, sulfonation, or Friedel-Crafts acylation/alkylation, leading to a diverse library of analogs. The synthesis of various N-arylbenzamides with different substituents like methoxy (B1213986) or cyano groups on the N-aryl ring demonstrates the feasibility of this approach. rsc.orgrsc.org
The amide nitrogen itself is a key site for chemical transformations.
N-Alkylation/N-Arylation: The amide proton can be deprotonated with a suitable base and the resulting amidate can be alkylated or arylated. An example includes the synthesis of N-ethyl-N-(3-methylphenyl)-2,6-difluorobenzamide. nist.gov
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), converting the benzamide into a secondary amine, specifically N-((2,6-difluorophenyl)methyl)-3-methylaniline. libretexts.org
SN2 Reactions: Under specific conditions, the amide nitrogen can act as an electrophilic center. By converting the amide to an O-tosyl hydroxamate derivative, it becomes susceptible to SN2 attack by nucleophiles like amines, leading to the formation of N-N bonds and hydrazide derivatives. bohrium.com
Rearrangement and Cleavage: More complex transformations can cleave the amide bond. The HERON (Heteroatom Rearrangement On Nitrogen) reaction can occur in suitably substituted anomeric amides, involving migration of a heteroatom from the nitrogen to the carbonyl carbon. mdpi.com Other methods involve transition-metal-free nitrogenation reactions that can convert tertiary amides into nitriles through both C-C and C-N bond cleavage, using reagents like sodium nitrite (B80452) (NaNO₂). chinesechemsoc.org Chemodivergent transformations using pro-nucleophiles like 1,1-diborylalkanes can also lead to either enamine or enolate intermediates from amides, which can be trapped to form various functionalized ketones. nih.gov
Analytical Confirmation of Synthesized Benzamide Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of synthesized benzamide compounds like this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both rings, the amide N-H proton, and the methyl group protons. The aromatic region (typically δ 7.0-8.0 ppm) would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The amide proton often appears as a broad singlet (δ ~8-10 ppm), and its chemical shift can be solvent-dependent. The methyl group would appear as a sharp singlet around δ 2.3-2.5 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed in the δ 160-170 ppm region. rsc.org The aromatic carbons would appear between δ 110-140 ppm. The carbons directly bonded to fluorine (C2 and C6) would show large one-bond carbon-fluorine coupling constants (¹JCF) and appear as doublets. The methyl carbon would resonate at approximately δ 21 ppm. rsc.org
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a highly sensitive and informative technique. In this compound, the two equivalent fluorine atoms would give rise to a single signal, likely a triplet due to coupling with the adjacent aromatic proton (H3/H5).
The following table presents expected NMR chemical shift ranges for this compound based on data from analogous structures.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| ¹H | Amide (N-H) | 8.0 - 10.5 | Broad Singlet |
| Aromatic (C-H) | 7.0 - 8.0 | Multiplets | |
| Methyl (CH₃) | 2.3 - 2.5 | Singlet | |
| ¹³C | Carbonyl (C=O) | 160 - 168 | Singlet |
| Aromatic (C-F) | 158 - 162 | Doublet (large ¹JCF) | |
| Aromatic (C-H, C-N, C-C) | 110 - 140 | Singlets, Doublets (due to C-F coupling) | |
| Methyl (CH₃) | ~21 | Singlet | |
| ¹⁹F | Aromatic (C-F) | -110 to -115 | Triplet |
Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum is expected to exhibit a series of absorption bands that confirm the presence of its key structural features: the amide linkage, the difluorinated benzene (B151609) ring, and the methyl-substituted phenyl ring.
Key expected vibrational frequencies for this compound would include:
N-H Stretching: A sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide group. The precise position of this band can be influenced by hydrogen bonding.
C=O Stretching (Amide I band): A strong, prominent absorption band is expected between 1630 and 1680 cm⁻¹. This band, arising from the carbonyl (C=O) stretching vibration, is a hallmark of the amide functional group. Its frequency can be affected by the electronic effects of the attached aromatic rings.
N-H Bending (Amide II band): Another characteristic amide band, typically found in the range of 1510-1570 cm⁻¹, is due to the in-plane N-H bending vibration coupled with C-N stretching.
Aromatic C-H Stretching: Absorption bands for the stretching vibrations of the C-H bonds on the aromatic rings are expected to appear above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine stretching vibrations are anticipated in the region of 1200-1300 cm⁻¹, providing clear evidence for the difluoro-substitution on the benzoyl moiety.
C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings will produce bands in the lower frequency "fingerprint" region (below 1000 cm⁻¹), which can help to confirm the substitution pattern.
The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 |
| Amide | N-H Bend (Amide II) | 1510 - 1570 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Aryl Halide | C-F Stretch | 1200 - 1300 |
Role of Mass Spectrometry in Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. For this compound, the molecular formula is C₁₄H₁₁F₂NO, which corresponds to a monoisotopic mass of approximately 247.08 g/mol .
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 247. This peak represents the intact molecule that has lost one electron. The presence of this peak is a primary indicator of the compound's molecular weight.
Furthermore, the mass spectrum will display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern provides valuable structural information. Key expected fragmentations for this compound include:
Cleavage of the amide bond: This is a common fragmentation pathway for amides and can occur on either side of the carbonyl group.
Formation of the 2,6-difluorobenzoyl cation: Cleavage of the C-N bond would lead to the formation of the [C₇H₃F₂O]⁺ ion, which would be observed at m/z 141. This is often a prominent peak in the spectra of such compounds.
Formation of the 3-methylphenylaminyl radical cation or related ions: Cleavage could also lead to fragments derived from the N-(3-methylphenyl) moiety. For instance, the formation of the [C₇H₈N]⁺ ion would result in a peak at m/z 106.
Loss of fluorine: The molecular ion may lose a fluorine atom, resulting in a peak at m/z 228 (M-19).
The following table illustrates the expected major fragment ions in the mass spectrum of this compound.
| Ion | Proposed Structure | Expected m/z |
| [C₁₄H₁₁F₂NO]⁺ | Molecular Ion (M⁺) | 247 |
| [C₇H₃F₂O]⁺ | 2,6-Difluorobenzoyl cation | 141 |
| [C₇H₈N]⁺ | 3-Methylphenylaminyl cation | 106 |
| [C₁₄H₁₁FNO]⁺ | [M-F]⁺ | 228 |
The analysis of the isotopic pattern of the molecular ion peak can also provide confirmatory evidence for the elemental composition of the compound. The combination of IR and MS data provides a robust and comprehensive characterization of the chemical structure of this compound.
Biological Activity and Molecular Mechanisms of 2,6 Difluoro N 3 Methylphenyl Benzamide and Its Derivatives
Spectrum of Biological Activities Associated with 2,6-Difluorobenzamide (B103285) Scaffolds
The inherent structural features of the 2,6-difluorobenzamide nucleus, particularly the presence of fluorine atoms, confer unique properties that enhance its potential as a lead structure in drug discovery. mdpi.com These properties have been exploited to generate derivatives with a broad spectrum of biological activities.
Derivatives of 2,6-difluorobenzamide have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains. nih.govresearchgate.netmdpi.com Research has shown that these compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and Mycobacterium tuberculosis. nih.govresearchgate.net
The antibacterial efficacy of these derivatives is closely linked to their ability to inhibit bacterial cell division. researchgate.netcornell.edu For instance, certain 3-substituted 2,6-difluorobenzamide derivatives, such as a 3-chloroalkoxy derivative (compound 7), a 3-bromoalkoxy derivative (compound 12), and a 3-alkyloxy derivative (compound 17), have exhibited potent antibacterial activity against Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL. cornell.edufrontiersin.org These compounds also showed good activity against both susceptible and resistant Staphylococcus aureus strains, with MIC values below 10 μg/mL. cornell.edu The modification of the benzamide (B126) motif has been found to be highly detrimental to the antibacterial activity, highlighting the importance of the 2,6-difluorobenzamide scaffold. nih.gov
| Compound/Derivative | Target Bacteria | Activity (MIC) | Reference |
| 3-chloroalkoxy derivative (7) | Bacillus subtilis | 0.25–1 μg/mL | cornell.edufrontiersin.org |
| 3-bromoalkoxy derivative (12) | Bacillus subtilis | 0.25–1 μg/mL | cornell.edufrontiersin.org |
| 3-alkyloxy derivative (17) | Bacillus subtilis | 0.25–1 μg/mL | cornell.edufrontiersin.org |
| 3-chloroalkoxy derivative (7) | Staphylococcus aureus (susceptible and resistant) | <10 μg/mL | cornell.edu |
| 3-bromoalkoxy derivative (12) | Staphylococcus aureus (susceptible and resistant) | <10 μg/mL | cornell.edu |
| 3-alkyloxy derivative (17) | Staphylococcus aureus (susceptible and resistant) | <10 μg/mL | cornell.edu |
| 3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivative (II.c) | Staphylococcus aureus (including drug-resistant strains) | 0.5-1 µg/mL | mdpi.com |
The 2,6-difluorobenzamide scaffold has proven to be a versatile platform for designing potent inhibitors of various enzymes implicated in human diseases. This includes significant activity against kinases and histone deacetylases (HDACs).
Benzamide derivatives have been identified as a significant class of HDAC inhibitors. acs.org Some novel benzamide-based derivatives have shown inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.gov The presence of a 2-aminobenzamide (B116534) group is crucial for the inhibitory activity against class I HDACs. nih.gov Furthermore, dual inhibitors targeting both phosphoinositide 3-kinase (PI3K) and HDAC have been developed from benzamide scaffolds, with some showing potent inhibitory activity against PI3Kα and HDAC3. nih.gov
In the realm of kinase inhibition, derivatives have been designed to target several key enzymes. Novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized as inhibitors of fibroblast growth factor receptor-1 (FGFR1). nih.gov Additionally, benzamide derivatives have been developed as inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.govacs.org The MAPK signaling pathway, which includes Raf kinases, is a critical regulator of cell function, and its dysregulation is linked to various cancers. nih.govnih.gov Benzamide derivatives have been designed as pan-Raf kinase inhibitors, showing activity against wild-type B-Raf, the mutated B-RafV600E, and c-Raf. nih.gov
Beyond their antibacterial and enzyme inhibitory roles, 2,6-difluorobenzamide derivatives have demonstrated other significant bioactivities, notably anti-inflammatory and anticancer effects.
The inhibition of p38α MAP kinase by benzamide derivatives points to their potential as anti-inflammatory agents, as this kinase is involved in the production of pro-inflammatory cytokines. acs.orguni-tuebingen.de Novel 4-chloro-N-phenyl benzamide derivatives have been disclosed as p38α MAP kinase inhibitors for treating inflammatory diseases like rheumatoid arthritis. nih.govbenthamdirect.com
The anticancer potential of this class of compounds is a major area of research. Their activity stems from various mechanisms, including the inhibition of kinases like RAF, FGFR, and PI3K, which are often overactive in cancer cells. nih.govnih.govnih.govnih.gov For example, a di-n-butyl-(2,6-difluorobenzohydroxamato)tin(IV) derivative showed antitumor activity against human gastric carcinoma cells by inducing cell cycle arrest and apoptosis. nih.gov However, it is important to note that the paper reporting these findings has been retracted. nih.gov Furthermore, 2,6-difluorobenzamide derivatives have been investigated as inhibitors of store-operated calcium channels (SOC), which are involved in colorectal cancer progression. nih.gov The antiproliferative activity of benzamide-based HDAC inhibitors against various cancer cell lines has also been reported. acs.orgnih.gov
Identification of Molecular Targets and Binding Interactions
Understanding the molecular targets and the nature of the binding interactions is crucial for the rational design and optimization of 2,6-difluorobenzamide-based therapeutic agents.
The primary molecular target for the antibacterial activity of 2,6-difluorobenzamide derivatives is the filamentous temperature-sensitive protein Z (FtsZ). nih.govresearchgate.netepa.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in bacterial cell division by forming the Z-ring at the division site. nih.govnih.gov
Inhibition of FtsZ by these compounds disrupts the formation and function of the Z-ring, leading to a blockage of cell division and ultimately bacterial death. researchgate.netmdpi.com The 2,6-difluorobenzamide moiety is considered a key element for allosteric inhibition of FtsZ. nih.gov The fluorine atoms are thought to act as conformational control elements, enhancing the binding affinity to the target protein. mdpi.comnih.gov Molecular docking and structural studies have revealed that these inhibitors bind to an allosteric site in the interdomain cleft of FtsZ. nih.govnih.gov This binding is stabilized by hydrophobic interactions and hydrogen bonds with key amino acid residues. The importance of the 2,6-difluorobenzamide core is underscored by the fact that modifications to this part of the molecule often lead to a significant loss of antibacterial activity. nih.gov
The 2,6-difluorobenzamide scaffold has been effectively utilized to create inhibitors for a variety of kinases and other enzymes, demonstrating its versatility in targeting different active sites.
RAF Kinase: Benzamide derivatives have been designed as pan-Raf inhibitors, targeting multiple isoforms of the kinase. nih.gov These inhibitors are often developed based on existing drugs like sorafenib (B1663141) and are designed to bind competitively to the ATP binding site. nih.gov Molecular docking studies help in understanding the binding modes and guiding the design of more potent inhibitors. nih.gov
FGFR: Novel benzamide derivatives have been synthesized as inhibitors of FGFR1. nih.gov Molecular docking experiments have shown that these compounds can form multiple hydrogen bonds within the FGFR1 kinase domain. nih.gov The development of selective FGFR inhibitors is a promising strategy for cancers with FGFR gene alterations. nih.govyoutube.com
PI3K: The PI3K/Akt/mTOR pathway is a crucial signaling cascade in cancer, and its inhibition is a key therapeutic strategy. nih.gov Benzamide-based compounds have been developed as PI3K inhibitors, with some showing selectivity for specific isoforms like PI3Kα. frontiersin.org Dual PI3K/HDAC inhibitors have also been rationally designed, where the benzamide moiety can act as a zinc-binding group for HDAC inhibition while another part of the molecule targets the PI3K active site. nih.gov
p38α MAP Kinase: Benzamide derivatives have been identified as potent inhibitors of p38α MAP kinase. nih.govacs.org For example, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) showed potent inhibition of p38α with an IC50 of 7.1 nM. acs.org The inhibition of this kinase is linked to the suppression of pro-inflammatory cytokine production. uni-tuebingen.deresearchgate.net
HDAC: Benzamide derivatives represent a distinct class of HDAC inhibitors. acs.orgacs.org The inhibitory mechanism often involves the chelation of the zinc ion in the active site of the enzyme. researchgate.net The 2'-amino group on the benzanilide (B160483) moiety has been shown to be indispensable for this activity, likely acting as a hydrogen-bonding or electrostatic interaction site. acs.org
| Enzyme Target | Example Derivative Class/Compound | Key Findings | Reference |
| RAF Kinase | Naphthalene-based diarylamides | Pan-Raf inhibition (B-RafWT, B-RafV600E, c-Raf) | nih.gov |
| FGFR1 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | Inhibition of NSCLC cell lines with FGFR1 amplification | nih.gov |
| PI3K/HDAC | Benzamide-based dual inhibitors (e.g., PH14) | Potent dual inhibition of PI3Kα (IC50 = 20.3 nM) and HDAC3 (IC50 = 24.5 nM) | nih.gov |
| p38α MAP Kinase | N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) | Potent p38α inhibition (IC50 = 7.1 nM) | acs.org |
| HDAC | Novel benzamide derivatives | IC50 values in the range of 2–50 μM; 2'-amino group crucial for activity | acs.org |
Receptor Modulation by Benzamide Derivatives
Benzamide derivatives exert their biological effects by modulating the function of specific protein targets. A primary and extensively studied receptor for the 2,6-difluorobenzamide class of compounds is the bacterial cell division protein, Filamentous temperature-sensitive Z (FtsZ). nih.gov FtsZ is an essential and highly conserved protein in most bacteria, where it functions as a prokaryotic homolog of eukaryotic tubulin. nih.govresearchgate.net The modulation of FtsZ by these benzamide compounds typically involves inhibition of its polymerization dynamics, which is critical for bacterial cytokinesis. researchgate.net The binding mechanism is often allosteric, meaning the compounds bind to a site on the protein distinct from its active site, inducing a conformational change that impairs its function. nih.govnih.gov
The versatility of the benzamide scaffold allows its derivatives to modulate other receptors as well. For instance, certain 2,6-difluorobenzamide derivatives have been identified as inhibitors of store-operated calcium (SOC) channels. nih.gov This inhibition is achieved by interfering with the interaction between the stromal interaction molecule 1 (STIM1) and the calcium release-activated calcium channel protein 1 (Orai1), which are the core components of SOC channel activation. nih.govresearchgate.net Other related compounds, such as benzophenone (B1666685) derivatives, have been shown to modulate GABA-A receptors, highlighting the broad potential of this chemical class to interact with diverse biological targets. physoc.org
Proposed Mechanisms of Action for 2,6-Difluorobenzamides
The biological activity of 2,6-difluorobenzamides is rooted in their ability to interfere with fundamental molecular and cellular processes. The specific mechanisms often involve highly targeted interactions with proteins, leading to a cascade of inhibitory effects.
A principal mechanism of action for antibacterial 2,6-difluorobenzamides is the allosteric inhibition of the FtsZ protein. nih.govmdpi.com Unlike competitive inhibitors that would target the GTP-binding site of FtsZ, these compounds bind to a separate, allosteric pocket. nih.govnih.gov Molecular docking studies and structural analyses have identified this binding site within a cleft formed in cellular FtsZ polymers. nih.govmdpi.com
The binding of the benzamide derivative to this allosteric site induces a critical conformational change in the FtsZ protein structure. nih.gov This alteration effectively disrupts the protein's ability to polymerize and function correctly, leading to the inhibition of bacterial cell division. researchgate.netnih.gov The interaction is stabilized by a combination of forces. Molecular docking simulations of compounds like 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) have revealed strong hydrophobic interactions between the difluoroaromatic ring and key amino acid residues within the allosteric pocket, including Val203 and Val297. nih.govnih.gov Furthermore, the carboxamide group is essential, forming critical hydrogen bonds with residues such as Val207, Leu209, and Asn263, which anchors the inhibitor in the binding site. nih.gov
| Compound Moiety | Interacting FtsZ Residue | Type of Interaction |
|---|---|---|
| 2-Fluoro Substituent | Val203, Val297 | Hydrophobic |
| 6-Fluoro Substituent | Asn263 | Hydrophobic |
| Carboxamide Group | Val207, Leu209, Asn263 | Hydrogen Bond |
The molecular inhibition of specific protein targets by 2,6-difluorobenzamide derivatives translates into the disruption of essential cellular processes. The most prominent example is the interruption of bacterial cell division, or cytokinesis. nih.govnih.gov In bacteria, the FtsZ protein polymerizes to form a contractile structure known as the Z-ring at the future division site. nih.gov The contraction of this Z-ring is the driving force that constricts the cell membrane and wall, ultimately leading to the separation of two daughter cells. nih.gov
By allosterically inhibiting FtsZ, 2,6-difluorobenzamides prevent the proper assembly and function of this critical Z-ring. researchgate.net This action effectively halts the cell division process, leading to a potent antibacterial effect. nih.gov This mechanism is particularly valuable as FtsZ is an innovative target, distinct from those affected by many conventional antibiotics. nih.gov
Beyond antibacterial applications, other benzamide derivatives disrupt different vital processes in other organisms. For example, some benzoylurea (B1208200) insecticides that share the benzamide core, such as flufenoxuron (B33157) and chlorfluazuron, function by inhibiting chitin (B13524) synthesis. guidechem.com This impedes the molting and metamorphosis of insects, a crucial process for their growth and development. guidechem.com In a different context, derivatives designed as SOC inhibitors can disrupt cellular processes like cancer cell migration, which is dependent on calcium signaling. nih.gov
The presence of two fluorine atoms at the 2- and 6-positions of the benzamide ring is a critical structural feature that significantly enhances biological activity, a well-recognized strategy in medicinal chemistry. nih.govresearchgate.net The role of these fluorine substituents is multifaceted, influencing both the molecule's conformation and its direct interactions with the target protein. nih.gov
A key contribution of the fluorine atoms is conformational control. nih.gov Conformational analysis reveals that the steric and electronic properties of the two fluorine atoms force the benzamide scaffold into a non-planar conformation. nih.govmdpi.com For instance, in 2,6-difluoro-3-methoxybenzamide (DFMBA), the dihedral angle between the carboxamide group and the aromatic ring is calculated to be around -27°, whereas the non-fluorinated analog (3-MBA) strongly prefers a planar conformation. nih.govmdpi.com This pre-organized, non-planar shape is the active conformation for binding to the FtsZ allosteric site, meaning the fluorinated ligand can more easily adopt the required pose for effective inhibition. nih.govnih.gov
In addition to this conformational effect, the fluorine atoms directly participate in binding, enhancing the affinity of the molecule for its target. The fluorine atoms improve hydrophobic interactions within the allosteric binding pocket of FtsZ. nih.gov Specifically, the 2-fluoro substituent establishes hydrophobic contacts with residues Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.govnih.gov This enhanced binding, combined with the favorable conformational properties, explains the significantly increased potency of 2,6-difluorobenzamide derivatives compared to their non-fluorinated counterparts. nih.gov
| Compound | Substitution Pattern | MIC against S. aureus ATCC 29213 (μg/mL) | MIC against MRSA N315 (μg/mL) |
|---|---|---|---|
| 3-MBA | Non-fluorinated | >128 | >128 |
| DFMBA | 2,6-difluoro | 16 | 16 |
| 3-HBA | Non-fluorinated | 64 | 64 |
| DFHBA | 2,6-difluoro | 4 | 4 |
Structure Activity Relationship Sar Studies of 2,6 Difluoro N 3 Methylphenyl Benzamide Derivatives
Impact of Fluorine Substitutions on Biological Activity
The presence and positioning of fluorine atoms on the benzamide (B126) scaffold are critical determinants of biological efficacy. The 2,6-difluoro substitution pattern, in particular, has been identified as a key pharmacophore in numerous studies, conferring distinct advantages over non-fluorinated or alternatively fluorinated analogs.
Effects of Positional Isomerism on Compound Activity
The specific placement of fluorine atoms on the benzoyl ring significantly influences the activity of benzamide derivatives. The 2,6-difluoro substitution pattern is consistently reported as being optimal for the activity of FtsZ inhibitors. researchgate.net This substitution is more effective than non-fluorinated counterparts. nih.gov For instance, in studies of FtsZ inhibitors, the 2,6-difluorobenzamide (B103285) nucleus is considered a primary discovery that has paved the way for the development of potent allosteric inhibitors. researchgate.net
While direct comparisons of a wide range of positional isomers for the specific N-(3-methylphenyl) derivative are not extensively detailed in the provided literature, the consistent focus on the 2,6-difluoro motif across various derivative series underscores its importance. Modification of this core, for example to a sulfonamide, has been shown to be highly detrimental to activity. nih.gov This suggests that other fluorination patterns, such as 2,3-difluoro or 3,5-difluoro, would likely result in a considerable loss of potency, emphasizing the critical role of the specific stereoelectronic environment created by the ortho, ortho-difluoro substitution.
Influence of Fluorine on Ligand-Target Binding Affinity
Fluorine's unique properties—high electronegativity, small van der Waals radius comparable to hydrogen, and the ability to form strong C-F bonds—profoundly influence ligand-target interactions. tandfonline.com The introduction of fluorine can enhance binding affinity through several mechanisms. tandfonline.comacs.org
Firstly, fluorine substitution can modulate the electronic properties of the aromatic ring, influencing interactions such as dipole-induced dipole, dipole-quadrupole, and quadrupole-quadrupole interactions with protein residues. tandfonline.com In the context of 2,6-difluorobenzamide derivatives targeting FtsZ, molecular docking studies have revealed strong hydrophobic interactions between the difluoroaromatic ring and key residues in the allosteric binding pocket. Specifically, the 2-fluoro substituent interacts with residues like Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.gov
Secondly, fluorine atoms can participate in non-classical hydrogen bonds (C-F···H-N) or interact favorably with backbone carbonyl groups (C–F···C=O), further stabilizing the ligand-protein complex. acs.orgnih.gov The incorporation of fluorine is a recognized strategy to strengthen protein-ligand interactions and is considered a conformation-controlling element. acs.orgnih.gov This enhanced binding affinity is a significant factor contributing to the superior biological activity of fluorinated compounds compared to their non-fluorinated analogs. acs.org
Table 1: Impact of Fluorination on CRBN Binding Affinity
| Compound ID | Structure Modification | Binding Affinity (IC50, μM) | Reference |
|---|---|---|---|
| 6a | Non-fluorinated analog | >1000 | acs.org |
| 6b | Perfluorinated analog | 140 ± 20 | acs.org |
| 8d | ortho-Fluoro substituted | 63 ± 16 | acs.org |
Role of the N-(3-methylphenyl) Moiety in Structure-Activity Relationships
The N-aryl portion of the molecule, specifically the N-(3-methylphenyl) group, provides another critical point for modification and plays a significant role in orienting the molecule within the target's binding site and establishing key interactions.
Importance of the Amide Linker Region in Biological Performance
The amide linker (-CO-NH-) is a fundamental structural element, providing both rigidity and key hydrogen bonding capabilities. SAR studies consistently demonstrate that this linker is essential for the biological activity of this class of compounds. The amide's N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.
Docking simulations of 2,6-difluorobenzamide inhibitors in the FtsZ allosteric site confirm the critical importance of hydrogen bonds between the carboxamide group and residues such as Val207, Leu209, and Asn263. nih.gov Attempts to modify this linker have proven detrimental to activity. For example, replacing the carboxamide functional group with a benzohydroxamic acid or a benzohydrazide (B10538) resulted in inactive compounds, unequivocally confirming the importance of the amide group for FtsZ inhibition. nih.gov Furthermore, replacing the NH moiety with groups like -O-, -CH2-, or N-CH3 in related fenamate structures also significantly reduced activity, highlighting the essential role of the N-H hydrogen bond donor capability. pharmacy180.com
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a ligand is paramount for its ability to bind to a biological target. The 2,6-difluoro substitution on the benzamide ring plays a crucial role not just in direct binding interactions but also in dictating the molecule's preferred conformation, which in turn correlates strongly with its biological activity.
Computational and conformational analyses have shown that the presence of the two ortho-fluorine atoms forces the carboxamide group to be non-planar with the aromatic ring. nih.gov For 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), calculations revealed a dihedral angle of -27° between the carboxamide and the aromatic ring. In contrast, the non-fluorinated analog, 3-methoxybenzamide (B147233) (3-MBA), prefers a planar conformation. This fluorine-induced non-planarity is critical because the biologically active conformation, as observed in co-crystal structures with FtsZ, is also non-planar (with a dihedral angle of approximately -58°). nih.gov
The 2,6-difluoro substitution pre-organizes the molecule into a conformation that is closer to the required bound state. The energy required for the fluorinated compound to adopt the active conformation is significantly lower than for its non-fluorinated counterpart. The energetic gap to reach the active conformation for 2,6-difluorobenzamide is only 1.98 kcal/mol, whereas for the non-fluorinated benzamide, it is 3.71 kcal/mol. nih.gov This lower energetic penalty for binding means that the 2,6-difluorobenzamide derivatives can be considered conformationally restrained inhibitors, which contributes to their higher potency. nih.gov Therefore, the 2,6-difluoro motif acts as both a conformational control element and an optimized structure for developing crucial hydrophobic and hydrogen bonding interactions. nih.gov
Table 2: Conformational Effects of 2,6-Difluoro Substitution
| Compound | Calculated Dihedral Angle (Unbound) | Dihedral Angle (Bound in FtsZ) | Energy Gap to Active Conformation (kcal/mol) | Reference |
|---|---|---|---|---|
| Benzamide | ~0° (Planar) | -58° | 3.71 | nih.gov |
| 2,6-Difluorobenzamide | -27° (Non-planar) | -58° | 1.98 | nih.gov |
Optimization Strategies Derived from SAR Insights for Enhanced Potency
The exploration of Structure-Activity Relationships (SAR) for derivatives of 2,6-difluoro-N-(3-methylphenyl)benzamide has provided critical insights into the structural requirements for potent biological activity, primarily as antibacterial agents targeting the Filamentous temperature-sensitive Z (FtsZ) protein. Optimization strategies focus on systematic modifications of the core scaffold, which can be broadly divided into three key regions: the 2,6-difluorobenzamide head, the central linker or core, and the terminal aryl ring.
The 2,6-difluoro substitution on the benzamide ring is a cornerstone of high-potency derivatives. This feature imparts a conformational constraint on the molecule, which is believed to be crucial for effective binding to the target protein. Research has consistently shown that the presence of these fluorine atoms leads to a non-planar conformation that is favorable for interaction within the allosteric binding site of FtsZ. Consequently, modifications to this part of the molecule are generally conservative, with the difluoro substitution being retained in most optimization efforts.
Significant efforts in enhancing potency have been directed towards modifying the central and terminal portions of the scaffold. While direct N-aryl benzamides are a fundamental structure, many potent inhibitors incorporate a linker, such as a methylenoxy bridge, and a heterocyclic core, which then connects to a terminal aryl group.
Table 1: Impact of Heterocyclic Core and Linker Modifications on Antibacterial Activity
| Compound ID | Central Heterocycle | Linker | Terminal Aryl Group | Antibacterial Activity (MIC µg/mL) |
| 1 | Benzodioxane | Methylenoxy | Unsubstituted | Moderate |
| 2 | Benzoxazine | Methylenoxy | Unsubstituted | Improved |
| 3 | Oxazole | Methylenoxy | 4-tert-butylphenyl | High |
| 4 | 1,2,4-Oxadiazole (B8745197) | Methylene (B1212753) | 4-tert-butylphenyl | Very High (0.5-1) |
| 5 | 1,3,4-Oxadiazole | Methylene | 4-tert-butylphenyl | Moderate |
Note: The data in this table is illustrative and compiled from various SAR studies on 2,6-difluorobenzamide derivatives to show general trends.
From these studies, it is evident that the nature of the central heterocyclic ring significantly influences antibacterial activity. For instance, derivatives incorporating a 1,2,4-oxadiazole ring have demonstrated very high potency. The linker connecting the 2,6-difluorobenzamide moiety to the central core also plays a role, with a simple methylene or methylenoxy bridge being common.
Further optimization strategies have focused on the substitution pattern of the terminal aryl ring. The electronic and steric properties of the substituents can drastically alter the potency of the compounds.
Table 2: Influence of Terminal Aryl Ring Substitution on Antibacterial Potency
| Compound ID | Core Structure | Terminal Aryl Substituent | Rationale for Modification | Resulting Potency (MIC µg/mL) |
| A | 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide | Unsubstituted Phenyl | Baseline | Moderate |
| B | 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide | 4-Fluorophenyl | Introduce electron-withdrawing group | Improved |
| C | 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide | 4-Chlorophenyl | Larger electron-withdrawing group | High |
| D | 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide | 4-tert-Butylphenyl | Introduce bulky, lipophilic group | Very High |
| E | 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide | 3,4-Dichlorophenyl | Increase lipophilicity and electronic effects | High |
Note: This table represents a synthesis of findings from various SAR studies to illustrate the impact of aryl substitution.
The data suggests that substitution at the para-position of the terminal phenyl ring is often beneficial. Introducing small, electron-withdrawing groups like fluorine or chlorine can enhance activity. Furthermore, the incorporation of a bulky, lipophilic group such as a tert-butyl group at the para-position has been shown to lead to a significant increase in potency. This is likely due to favorable hydrophobic interactions within the binding pocket of the target protein.
In the context of this compound itself, while specific SAR studies on its direct derivatives are limited in the reviewed literature, the general principles derived from related compounds can be applied. Optimization strategies would likely involve:
Modification of the 3-methylphenyl group: Exploring the impact of moving the methyl group to the 2- or 4-position, or replacing it with other substituents of varying size, lipophilicity, and electronic properties (e.g., chloro, fluoro, methoxy).
Introduction of a linker and heterocyclic core: Replacing the direct N-aryl linkage with a more complex system, such as those shown to be effective in other 2,6-difluorobenzamide series, could be a promising avenue for significantly enhancing potency.
Computational and Spectroscopic Characterization in Research of 2,6 Difluoro N 3 Methylphenyl Benzamide Analogs
Advanced Spectroscopic Techniques for Structural Elucidation of Analogs
The precise determination of a molecule's three-dimensional structure is paramount for understanding its chemical behavior. Advanced spectroscopic methods provide the necessary tools to map out the connectivity and spatial arrangement of atoms within a molecule. For analogs of 2,6-difluoro-N-(3-methylphenyl)benzamide, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. In the study of benzamide (B126) analogs, ¹H and ¹³C NMR are routinely used to confirm the molecular framework. For instance, in the analysis of N-(2,6-dimethylphenyl)benzamide, the ¹H NMR spectrum in CDCl₃ shows a characteristic singlet for the six protons of the two methyl groups at 2.24 ppm and a series of multiplets for the aromatic protons between 7.07 and 7.89 ppm. rsc.org The ¹³C NMR spectrum further corroborates the structure with signals corresponding to the methyl carbons, aromatic carbons, and the carbonyl carbon. rsc.org
For fluorinated analogs like N-(2,3-difluorophenyl)-2-fluorobenzamide, ¹⁹F NMR becomes a crucial tool. The ¹⁹F NMR spectrum of this compound displays distinct peaks corresponding to the different fluorine environments on the two aromatic rings, providing definitive evidence for their substitution pattern. mdpi.com The chemical shifts and coupling constants (J-coupling) observed in both ¹H and ¹³C NMR spectra are instrumental in assigning the regiochemistry and stereochemistry of these molecules. For example, the multiplicity of signals, such as doublets, triplets, and multiplets, arises from the spin-spin coupling between neighboring nuclei, which helps in deducing the connectivity of atoms.
Table 1: Representative ¹H and ¹³C NMR Data for Benzamide Analogs
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| N-(2,6-dimethylphenyl) benzamide rsc.org | CDCl₃ | 7.89 (d, J = 7.2 Hz, 2H), 7.64 (s, 1H), 7.54 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.4 Hz, 2H), 7.16 – 7.07 (m, 3H), 2.24 (s, 6H) | 166.00, 135.62, 134.38, 133.98, 131.70, 128.66, 128.20, 127.34, 127.27, 18.44 |
| N-(2,3-difluorophenyl)-2-fluorobenzamide mdpi.com | d⁶-DMSO | 7.30 (4H, m), 7.57 (1H, ddd, J = 6.9), 7.62 (1H, ddd, J = 6.5, ⁴J = 1.7), 7.73 (1H, td, J = 7.5, ⁴J = 1.65), 10.39 (1H, br. s) | (Data in supplementary information) |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. In the analysis of this compound analogs, characteristic absorption bands in the IR spectrum confirm the presence of key functional groups.
The N-H stretching vibration in sulphonamides, a related class of compounds, is typically observed in the range of 3285-3199 cm⁻¹. researchgate.net For benzamide analogs, a similar N-H stretch is expected. The carbonyl (C=O) group of the amide linkage gives rise to a strong absorption band, which is a key diagnostic peak. For instance, in N-(diisopropylphosphanyl)benzamide, the C=O stretching vibration is found at 1651 cm⁻¹. mdpi.com The C-N stretching vibrations are also identifiable, though they can be coupled with other vibrations. researchgate.net Furthermore, the presence of C-F bonds in fluorinated analogs will introduce characteristic stretching vibrations. By comparing the experimental IR spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering deeper insights into the molecular structure and bonding.
Table 2: Key IR Absorption Frequencies for Benzamide Analogs
| Compound | Key Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| N-(2,6-dimethylphenyl) benzamide rsc.org | N-H stretch | 3273 |
| C=O stretch | 1643 | |
| N-(diisopropylphosphanyl)benzamide mdpi.com | N-H stretch | 3288 |
| C=O stretch | 1651 | |
| N-(2,3-difluorophenyl)-2-fluorobenzamide mdpi.com | N-H stretch | 3370 |
| C=O stretch | 1661 |
This table is interactive. Click on the headers to sort the data.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.govnih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. thermofisher.com This high accuracy enables the differentiation between compounds that have the same nominal mass but different elemental compositions.
For a compound like this compound (C₁₄H₁₁F₂NO), HRMS would provide an experimental mass that is very close to its calculated exact mass. This precise measurement is invaluable for confirming the identity of newly synthesized analogs and for identifying unknown metabolites in complex biological matrices. researchgate.net The isotopic pattern observed in the mass spectrum can further aid in confirming the elemental composition of the molecule. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Computational chemistry, particularly methods based on quantum mechanics, provides a powerful complement to experimental techniques. These calculations offer a detailed understanding of the electronic structure and properties of molecules, which are often difficult to probe experimentally.
Density Functional Theory (DFT) has emerged as a popular and effective method for studying the electronic structure of molecules. By using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can predict various molecular properties with high accuracy. semanticscholar.orgkarazin.ua These properties include optimized molecular geometries (bond lengths and angles), vibrational frequencies, and Mulliken charge distributions.
DFT calculations can be used to model the structures of this compound and its analogs, providing insights into their conformational preferences. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model and aid in the assignment of spectral bands. researchgate.net Furthermore, DFT can predict the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. semanticscholar.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org
A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org For analogs of this compound, DFT calculations can be used to determine the energies of the HOMO and LUMO and visualize their spatial distribution. This analysis helps in predicting the reactive sites within the molecule and understanding its electronic transition properties. For example, in a study of N,N,O-Schiff base metal complexes, DFT calculations revealed that the complexes had a smaller HOMO-LUMO gap compared to the free ligand, indicating their increased reactivity. mtu.edu
Computational and spectroscopic methods are indispensable in the study of pharmacologically active molecules like the analogs of this compound. These techniques provide deep insights into the molecular properties that govern their biological activity, including how they bind to target receptors, their preferred three-dimensional shapes, and the forces that dictate their crystal packing.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. acs.org This method is crucial for understanding the basis of a drug's mechanism of action and for designing new, more potent inhibitors. The analysis of binding interactions can reveal the specific forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.orgingentaconnect.com
In the study of benzamide derivatives, molecular docking has been instrumental in elucidating their binding modes with various protein targets. For instance, docking simulations of benzamide derivatives with DNA gyrase and the yeast protein Sec14p have highlighted the prevalence of hydrophobic and electrostatic interactions in ligand binding. ingentaconnect.com In another example, studies on the D4 dopamine (B1211576) receptor showed how substitutions on the benzamide ring could mediate interactions and mitigate steric hindrance within the receptor's binding pocket. nih.gov
Research on close analogs of this compound, such as 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), has provided specific insights into their interaction with bacterial cell division protein FtsZ, a key antibacterial target. nih.gov Docking studies revealed that the difluoroaromatic ring of DFMBA engages in strong hydrophobic interactions with several key amino acid residues in the allosteric pocket of Staphylococcus aureus FtsZ (SaFtsZ). nih.gov Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.gov Furthermore, the carboxamide group, a critical component of the benzamide scaffold, forms essential hydrogen bonds with the backbone of Val207, Leu209, and the side chain of Asn263. nih.gov These interactions anchor the ligand in the binding site, explaining its inhibitory activity.
| Ligand/Analog | Target Receptor | Key Interacting Residues | Primary Interaction Types | Docking Score (kcal/mol) | Reference |
| 2,6-Difluoro-3-methoxybenzamide (DFMBA) | S. aureus FtsZ (SaFtsZ) | Val203, Val297, Asn263, Val207, Leu209 | Hydrophobic, Hydrogen Bonds | Not specified | nih.gov |
| Benzamide Derivative B2 | DNA Gyrase | Not specified | Hydrophobic, Electrostatic | -109.736 (MolDock Score) | ingentaconnect.com |
| Benzamide Derivative B2 | Sec14p | Not specified | Hydrophobic, Electrostatic | -119.451 (MolDock Score) | ingentaconnect.com |
| Substituted Benzamides (SBAs) | D4 Dopamine Receptor | TM5 and TM6 residues | Steric, Energy-based | Not specified | nih.gov |
Exploration of Conformational Landscapes and Their Energetics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. chemistrysteps.com The three-dimensional shape of a ligand is a critical determinant of its ability to bind to a receptor; therefore, understanding its conformational preferences is essential for drug design.
The introduction of fluorine atoms into the benzamide scaffold has a profound impact on the molecule's conformational landscape. nih.gov A comparative conformational analysis of 3-methoxybenzamide (B147233) (3-MBA) and its fluorinated counterpart, 2,6-difluoro-3-methoxybenzamide (DFMBA), revealed significant differences. nih.gov For the non-fluorinated 3-MBA, the most stable (lowest energy) conformation is planar, which allows for maximum conjugation between the aromatic ring and the amide group. nih.gov In stark contrast, the presence of the two ortho-fluoro substituents in DFMBA forces the molecule into a non-planar conformation. nih.gov The lowest energy state for DFMBA is achieved when the torsion angle between the carboxamide group and the aromatic ring is approximately -27°. nih.gov This fluorine-induced non-planarity is crucial, as it pre-organizes the ligand into the specific "active" conformation required for binding to the FtsZ allosteric site. nih.gov
Studies on other substituted benzamides have also shown that halogen substituents influence planarity. For 2-fluorobenzamide, the more stable trans conformer (where the oxygen and fluorine are on opposite sides of the C-C bond) is planar, but the cis conformer is non-planar. nih.gov The incorporation of fluorine can also lead to the formation of intramolecular hydrogen bonds, which can further stabilize specific conformations, creating what are sometimes described as "conformationally locked" derivatives. nih.gov
| Compound | Key Feature | Preferred Conformation | Torsion Angle (Ring-Amide) | Energetic Finding | Reference |
| 3-Methoxybenzamide (3-MBA) | Non-fluorinated | Planar | ~0° or 180° | Planarity allows for electronic conjugation. | nih.gov |
| 2,6-Difluoro-3-methoxybenzamide (DFMBA) | Di-ortho-fluorinated | Non-planar | -27° | This non-planar shape is the low-energy, active conformation for FtsZ binding. | nih.gov |
| 2-Fluorobenzamide | Mono-ortho-fluorinated | trans conformer is planar; cis is non-planar | Not specified | Calculations can overestimate the stability of the N-H···F hydrogen bond. | nih.gov |
Intermolecular Interaction Analysis, Including Hirshfeld Surface Analysis
Intermolecular interactions are the forces that exist between molecules, governing their aggregation in the solid state and influencing properties like solubility and crystal structure. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.comrsc.org The method maps various properties onto a surface defined by the electron distribution of a molecule, providing a detailed picture of all close intermolecular contacts. rsc.orgnih.gov
The Hirshfeld surface is generated by partitioning crystal space into regions where the electron density of a given molecule is greater than that of all other molecules. mdpi.com Distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated, and a normalized contact distance (dₙₒᵣₘ) is mapped onto the surface. Red spots on the dₙₒᵣₘ map indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms. nih.gov
In the crystal structure of 2,6-difluoro-N-(prop-2-ynyl)benzamide, a close analog of the title compound, intermolecular interactions play a key role in forming the crystal lattice. nih.gov The analysis of its structure reveals that molecules are linked into layers by a combination of conventional and weak hydrogen bonds. nih.gov Specifically, N-H···O hydrogen bonds form between the amide group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov Additionally, weaker C-H···F hydrogen bonds are observed, linking other parts of the molecules. nih.gov Notably, no π···π stacking interactions between the aromatic rings were observed in this particular crystal structure. nih.gov Hirshfeld surface analysis of various benzamide derivatives confirms its utility in identifying and analyzing the contributions of different types of intermolecular contacts that stabilize the crystal packing. nih.gov
| Compound Family | Analysis Method | Observed Intermolecular Interactions | Key Findings | Reference |
| 2,6-Difluorobenzamide (B103285) Analogs | X-ray Crystallography | N-H···O hydrogen bonds, C-H···F hydrogen bonds | Interactions link molecules into layers; no π-π stacking is present. | nih.gov |
| Indole-based Benzamide Derivatives | Hirshfeld Surface Analysis | Not specified | Used to analyze molecular self-assembly. | eurjchem.com |
| Benzamide derivatives of thiourea | Hirshfeld Surface Analysis | Not specified | Confirmed as a potent tool for analyzing interactions in this class. | nih.gov |
Potential Academic Research Applications of 2,6 Difluoro N 3 Methylphenyl Benzamide Derivatives
Development of Novel Chemical Probes for Biological Systems
Derivatives of 2,6-difluorobenzamide (B103285) are being investigated as novel chemical probes to explore complex biological systems. nih.gov These small molecules can be designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function and role in cellular processes. nih.gov The fluorine atoms on the benzamide (B126) ring can enhance binding affinity and selectivity, crucial properties for an effective chemical probe. mdpi.com
One notable application is in the development of imaging agents. For instance, a derivative, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, has been synthesized as a potential Positron Emission Tomography (PET) agent for imaging B-Raf(V600E) in cancers. nih.gov This highlights the utility of the 2,6-difluorobenzamide scaffold in creating tools for non-invasive in vivo imaging.
Furthermore, the development of fluorogenic probes, which become fluorescent upon interaction with a specific enzyme, represents another avenue of research. nih.gov While specific examples for 2,6-difluoro-N-(3-methylphenyl)benzamide are not detailed, the core structure is amenable to modifications that could incorporate fluorogenic properties, enabling real-time visualization of enzymatic activity in living cells. nih.gov The inherent biological activity of some 2,6-difluorobenzamide derivatives, such as their ability to inhibit the bacterial cell division protein FtsZ, also positions them as potential starting points for developing activity-based probes to study bacterial cell division. nih.govnih.gov
Pre-clinical Lead Compound Identification and Optimization
The 2,6-difluorobenzamide scaffold is a promising starting point for the identification and optimization of pre-clinical lead compounds in drug discovery. nih.govresearchgate.net Researchers have synthesized and evaluated numerous derivatives for their therapeutic potential against various diseases.
A significant area of research has been the development of 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, which is a key target for novel antibiotics. nih.govnih.gov Studies have shown that modifications to the scaffold can lead to potent antibacterial activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy derivatives of 2,6-difluorobenzamide have demonstrated significant antibacterial and cell division inhibitory activity. nih.gov The 2,6-difluoro motif is considered crucial for maintaining a conformationally restrained scaffold that enhances binding to the target. mdpi.com
In the field of oncology, derivatives of 2,6-difluorobenzamide have been identified as inhibitors of store-operated calcium (SOC) channels, which are implicated in the progression of colorectal cancer. nih.gov A specific compound, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004), emerged as a lead compound with a prominent inhibitory effect on SOCs, lower cytotoxicity compared to reference compounds, and a long half-life in pharmacokinetic studies. nih.gov
The process of lead optimization involves iterative cycles of chemical synthesis and biological testing to improve properties such as efficacy, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net The N-(3-methylphenyl) substitution in the title compound represents one such modification that can be systematically varied to probe structure-activity relationships (SAR) and identify candidates with improved therapeutic potential.
Utility in Organic Synthesis as Versatile Intermediates
The 2,6-difluorobenzamide core structure, and by extension this compound, serves as a versatile intermediate in organic synthesis. nbinno.com The parent compound, 2,6-difluorobenzamide, is a key building block for the synthesis of several commercially important benzoylurea (B1208200) insecticides, such as diflubenzuron (B1670561) and hexaflumuron. nbinno.comgoogle.com The synthesis of 2,6-difluorobenzamide itself is well-established, typically proceeding through the hydrolysis of 2,6-difluorobenzonitrile (B137791). google.comchemicalbook.comprepchem.comgoogle.com
The reactivity of the benzamide and the difluorinated ring allows for a variety of chemical transformations. The amide nitrogen can be further functionalized, and the aromatic ring can undergo nucleophilic aromatic substitution, although the fluorine atoms are generally stable. The presence of the methyl group on the N-phenyl ring provides an additional site for potential chemical modification.
The synthesis of various derivatives often starts from 2,6-difluorobenzoic acid or 2,6-difluorobenzoyl chloride, which are then coupled with a desired amine, such as 3-methylaniline, to form the corresponding benzamide. For example, the synthesis of a PET imaging agent involved a multi-step sequence starting from 2,6-difluorobenzoic acid. nih.gov This demonstrates the role of the core structure as a foundational element for constructing more complex molecules with specific functions.
Exploration in Materials Science Research
Currently, there is limited publicly available research specifically detailing the exploration of this compound or its close derivatives in the field of materials science. However, the structural features of this class of compounds suggest potential areas for future investigation. The presence of fluorine atoms can impart desirable properties to materials, such as thermal stability and hydrophobicity. nbinno.com
Research on related benzamide and thiobenzamide (B147508) crystals has shown that fluorine substitution can suppress disorder within the crystal lattice. acs.org This ability to influence crystal packing could be of interest in the design of organic materials with specific solid-state properties, such as for applications in organic electronics or nonlinear optics. The rigid, planar nature of the benzamide core, combined with the potential for hydrogen bonding, makes these molecules candidates for the construction of self-assembling systems and supramolecular architectures. While not yet a focus of intensive research, the unique combination of a difluorinated ring and a substituted amide linkage in this compound presents opportunities for exploration in the development of novel organic materials.
Future Directions and Research Gaps for 2,6 Difluoro N 3 Methylphenyl Benzamide Research
Untapped Synthetic Methodologies for Enhanced Accessibility
The accessibility of 2,6-difluoro-N-(3-methylphenyl)benzamide is crucial for its extensive study and potential application. Traditional amide bond formation methods often require harsh conditions or expensive reagents. researchgate.net Future research should focus on developing more efficient, sustainable, and scalable synthetic routes.
One promising area is the adoption of flow chemistry . nih.govacs.orgamidetech.com Continuous flow processes offer advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. nih.govacs.org The synthesis of related benzamides has been successfully demonstrated using flow reactors, suggesting that a similar approach could be developed for this compound. nih.gov
Furthermore, the development of greener synthetic methods is a critical research gap. One such approach is the use of near-critical water for the hydrolysis of nitriles to amides, which avoids the need for acid or base catalysts and minimizes environmental impact. google.com Research into catalyst-free, high-temperature water-based synthesis could provide a more environmentally benign route to 2,6-difluorobenzamide (B103285) precursors. google.com Additionally, exploring novel catalyst systems, such as metal-metal hydroxide/oxide interface catalysts for oxidative amidation, could lead to more sustainable production methods. researchgate.net
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Methodology | Potential Advantages | Research Focus for this compound |
| Flow Chemistry | Improved reaction control, scalability, safety. nih.govacs.org | Development of a continuous flow process from 2,6-difluorobenzoyl chloride and 3-methylaniline. |
| Green Chemistry (Near-critical water) | Reduced catalyst use, environmentally friendly. google.com | Investigation of catalyst-free hydrolysis of 2,6-difluorobenzonitrile (B137791) to the corresponding amide precursor in near-critical water. |
| Novel Catalysis (Oxidative Amidation) | High efficiency, use of alternative starting materials. researchgate.net | Exploration of recyclable heterogeneous catalysts for the direct coupling of 2,6-difluorobenzaldehyde (B1295200) with 3-methylaniline. |
Comprehensive Mechanistic Elucidation of Biological Actions at the Molecular Level
The biological activities of this compound are not yet fully understood. A significant body of research on related 2,6-difluorobenzamide derivatives has identified the bacterial cell division protein FtsZ as a key molecular target. nih.govnih.govresearchgate.net These compounds act as allosteric inhibitors of FtsZ, disrupting the formation of the Z-ring, which is essential for bacterial cytokinesis. nih.govresearchgate.net
The presence of the two fluorine atoms at the 2 and 6 positions of the benzamide (B126) ring is crucial for this activity. Conformational analysis has shown that these fluorine atoms induce a non-planar conformation of the molecule, which is thought to be important for its binding to the allosteric site of FtsZ. nih.gov Molecular docking studies of similar compounds have highlighted the importance of hydrophobic interactions between the difluorinated ring and specific residues within the binding pocket. nih.gov
For this compound, a detailed mechanistic study is required to confirm if it also targets FtsZ and to elucidate the precise molecular interactions. Key research questions include:
Does this compound bind to FtsZ, and if so, what is its binding affinity?
What are the key amino acid residues involved in the interaction between the compound and its target protein?
How does the 3-methylphenyl group influence the binding and activity compared to other substituted benzamides?
Answering these questions will require a combination of biochemical assays, X-ray crystallography, and cryo-electron microscopy to visualize the compound bound to its target.
Advanced Computational Modeling for Predictive Design and Optimization
Computational methods are powerful tools for accelerating drug discovery and materials science. For this compound, advanced computational modeling can provide valuable insights and guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to other benzamide derivatives to understand the relationship between their chemical structure and biological activity. nih.govunair.ac.idjppres.comnih.govresearchgate.net A QSAR model for a series of 2,6-difluoro-N-phenylbenzamides could identify key physicochemical properties that correlate with their FtsZ inhibitory activity. For instance, studies on other benzamides have shown that hydrophobic character and hydrogen bond donating groups can positively contribute to their inhibitory potency. nih.gov
Molecular docking simulations have already been used to study the binding of 2,6-difluorobenzamide derivatives to FtsZ. nih.govnih.gov These studies can be extended to this compound to predict its binding mode and affinity. Such simulations can help in understanding the role of the 3-methylphenyl substituent and in designing new derivatives with improved interactions with the target protein.
The parameters from these computational studies can be used to build predictive models for designing novel compounds with enhanced activity, as outlined in Table 2.
| Computational Method | Objective | Key Parameters to Investigate |
| QSAR | Predict the biological activity of new derivatives. nih.govunair.ac.idjppres.comnih.govresearchgate.net | Hydrophobicity (logP), electronic properties (Hammett constants), steric parameters (Molar Refractivity). unair.ac.idjppres.com |
| Molecular Docking | Elucidate the binding mode to target proteins. nih.govnih.gov | Binding energy, hydrogen bond interactions, hydrophobic interactions, conformational changes. |
| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex. | Stability of the complex, flexibility of the ligand and protein, solvent effects. |
Exploration of Novel Biological Targets and Therapeutic Areas
While FtsZ is a promising target for antibacterial agents, the therapeutic potential of this compound may extend to other areas. The benzamide scaffold is present in a wide range of biologically active molecules, and a key future direction is to explore novel biological targets for this specific compound.
The strategy of drug repurposing , or finding new uses for existing compounds, could be applied here. jppres.com Screening this compound against a broad panel of biological targets could uncover unexpected activities. For example, various benzamide derivatives have shown potential as anticancer agents by targeting proteins such as histone deacetylases (HDACs). nih.gov
Furthermore, the structural similarity to other biologically active benzamides suggests potential applications in areas beyond infectious diseases. For instance, benzamide derivatives have been investigated for their activity against various enzymes and receptors involved in a range of diseases.
Future research should therefore involve:
High-throughput screening against diverse panels of kinases, proteases, and other enzymes.
Phenotypic screening to identify effects on different cell types, which could point towards novel mechanisms of action.
Investigation of its potential as an agrochemical , given that related benzoylurea (B1208200) compounds are used as insecticides. google.comnbinno.com
This broad-based screening approach could open up entirely new therapeutic or commercial applications for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
